molecular formula C18H17FN4O3 B2701437 3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034502-92-4

3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2701437
CAS No.: 2034502-92-4
M. Wt: 356.357
InChI Key: YPMQVDUAFTZUHW-UHFFFAOYSA-N
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Description

3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-92-4) is a high-purity synthetic compound provided for preclinical research and drug discovery. This molecule belongs to a class of pyrazine derivatives identified in patent literature as potent phosphodiesterase 10A (PDE10A) inhibitors . The inhibition of PDE10, an enzyme highly expressed in the brain's striatum, represents a promising therapeutic strategy for modulating neuronal signaling. Consequently, this compound is a valuable pharmacological tool for investigating central nervous system (CNS) disorders, with potential research applications in models of schizophrenia, obsessive-compulsive disorder (OCD), bipolar disorder, and movement disorders such as Huntington's disease . The compound's structure features a piperidine ring core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules and its ability to improve pharmacokinetic properties . Key structural elements include a 2-fluorophenoxy group, which leverages fluorine's electron-withdrawing properties to enhance metabolic stability and membrane permeability, and a pyrazine-2-carbonitrile moiety, which is critical for interaction with the PDE10A enzyme active site . It has a molecular formula of C18H17FN4O3 and a molecular weight of 356.35 g/mol . This product is intended for use by qualified researchers in controlled laboratory settings. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the relevant safety data sheets (SDS) and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c19-14-5-1-2-6-16(14)25-12-17(24)23-9-3-4-13(11-23)26-18-15(10-20)21-7-8-22-18/h1-2,5-8,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMQVDUAFTZUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to meet commercial demands .

Chemical Reactions Analysis

3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction being performed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for several reasons:

  • Antitumor Activity : Research indicates that derivatives similar to this compound exhibit significant antitumor properties by inhibiting pathways involved in cancer cell proliferation. Studies have demonstrated effective inhibition against various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties : The presence of both piperidine and fluorophenoxy groups enhances antimicrobial activity against various pathogens. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Material Science

In addition to its biological applications, 3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is also explored for its utility in developing advanced materials with specific properties such as conductivity and fluorescence. Its unique structural features allow it to serve as a building block for synthesizing more complex materials .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Synthesis and Biological Evaluation : A study demonstrated that multicomponent reactions could effectively synthesize derivatives of this compound with enhanced biological activities, particularly against microbial strains such as Escherichia coli and Staphylococcus aureus .
  • Structure-Activity Relationship Studies : Research focused on optimizing the chemical structure to enhance antitumor activity has been conducted, leading to the identification of key functional groups that influence efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural analogs and their differences:

Compound Name Substituent on Acetyl Group Core Structure Molecular Weight (g/mol) Key Functional Groups Hypothesized Targets
Target Compound 2-Fluorophenoxy Pyrazine-2-carbonitrile 385.34* Cyano, Piperidinyloxy, Acetyl Kinases, GPCRs
BK71071 1H-Pyrrol-1-yl Pyrazine-2-carbonitrile 311.34 Cyano, Piperidinyloxy, Acetyl Enzymatic inhibitors
3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 3,5-Dimethylisoxazol-4-yl Pyrazine-2-carbonitrile 365.37* Cyano, Piperidinyloxy, Acetyl Anti-inflammatory agents
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide 3,5-Difluorophenyl-hydroxy Pyrazine-2-carboxamide 428.3 (M+H) Carboxamide, Hydroxyacetyl Kinase inhibitors

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The 2-fluorophenoxy group in the target compound enhances lipophilicity compared to the polar 3,5-dimethylisoxazole in or the hydrophilic hydroxyacetyl in . This may improve membrane permeability and bioavailability.

Core Structure Variations :

  • Replacing the carbonitrile group with a carboxamide (as in ) alters hydrogen-bonding capacity and target selectivity. Carboxamides are common in kinase inhibitors (e.g., imatinib), whereas carbonitriles often enhance electrophilic reactivity .

Piperidine vs.

Biological Activity

3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with potential therapeutic applications. Its structure includes a pyrazine ring, a nitrile group, and a piperidine moiety linked to a fluorophenoxyacetyl group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, which are being explored for potential use in treating various diseases.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₇FN₄O₃
Molecular Weight356.4 g/mol
CAS Number2034434-30-3
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. It is believed to modulate various signaling pathways, which can lead to therapeutic effects in different biological systems. For instance, studies indicate that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example, compounds with similar fluorophenoxy groups have shown activity against various cancer cell lines, including:

  • Breast Cancer (MCF7) : IC₅₀ = 13.73 ± 2.32 µM
  • Lung Cancer (A549) : IC₅₀ = 6.6 ± 0.6 µM
  • Hepatocellular Carcinoma (HepG2) : IC₅₀ = 6.9 ± 0.7 µM

These findings suggest that the compound may act as a lead candidate in the development of new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it may possess moderate antibacterial and antifungal activities, making it a candidate for further exploration in treating infectious diseases .

Study on DHODH Inhibition

A notable study investigated the inhibition of DHODH by pyrazole derivatives, revealing that compounds structurally related to this compound showed enhanced inhibitory activity compared to known inhibitors like brequinar and teriflunomide. This suggests that the compound could be effective in immunosuppressive therapies and treatments for autoimmune diseases .

Evaluation of Anticancer Potential

In another study focusing on the anticancer potential of pyrazine derivatives, researchers found that modifications in the phenoxy group significantly impacted the cytotoxicity against various cancer cell lines. The presence of fluorinated phenoxy groups was particularly noted for enhancing biological activity, supporting the hypothesis that this compound could be optimized for better efficacy against cancer cells .

Q & A

Q. How to analyze metabolic stability using in vitro models?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the substrate depletion method.
  • Advanced Profiling : Identify metabolites via high-resolution MS and compare to cytochrome P450 inhibition assays .

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